molecular formula C12H8N2OS B7787743 2-phenyl-1H-thieno[3,2-d]pyrimidin-4-one

2-phenyl-1H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B7787743
M. Wt: 228.27 g/mol
InChI Key: IQFQFNJSTCCSSP-UHFFFAOYSA-N
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Description

The compound with the identifier “2-phenyl-1H-thieno[3,2-d]pyrimidin-4-one” is a chemical entity cataloged in the PubChem database. This compound is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of the compound “2-phenyl-1H-thieno[3,2-d]pyrimidin-4-one” involves several steps and specific reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is carried out under the action of a manganese catalyst and magnesium metal, often employing a mechanical grinding method . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

The compound “2-phenyl-1H-thieno[3,2-d]pyrimidin-4-one” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen, hydrogen peroxide, and other oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

The compound “2-phenyl-1H-thieno[3,2-d]pyrimidin-4-one” has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of the compound “2-phenyl-1H-thieno[3,2-d]pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. Generally, it binds to specific receptors or enzymes, modulating their activity and leading to the desired biological or chemical effect.

Comparison with Similar Compounds

The compound “2-phenyl-1H-thieno[3,2-d]pyrimidin-4-one” can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

Properties

IUPAC Name

2-phenyl-1H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2OS/c15-12-10-9(6-7-16-10)13-11(14-12)8-4-2-1-3-5-8/h1-7H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFQFNJSTCCSSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)C3=C(N2)C=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(=O)C3=C(N2)C=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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